1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid is a compound that features both an indole and a piperidine moiety. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . Piperidines are also important synthetic fragments in drug design, widely used in the pharmaceutical industry .
Preparation Methods
The synthesis of 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of an indole derivative with a piperidine derivative under specific conditions. For example, the reaction of an indole compound with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene or acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The piperidine moiety also contributes to the compound’s activity by interacting with enzymes and other proteins .
Comparison with Similar Compounds
1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid can be compared with other indole and piperidine derivatives:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Piperidine-3-carboxylic acid: A simpler piperidine derivative with distinct chemical properties.
The uniqueness of this compound lies in its combined indole and piperidine moieties, which confer a unique set of chemical and biological properties .
Properties
IUPAC Name |
1-(1H-indole-5-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(17-7-1-2-12(9-17)15(19)20)11-3-4-13-10(8-11)5-6-16-13/h3-6,8,12,16H,1-2,7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHJESOBMXZCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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